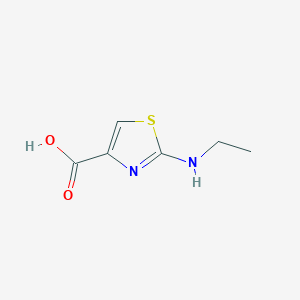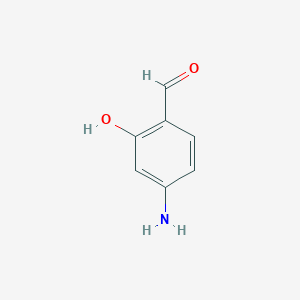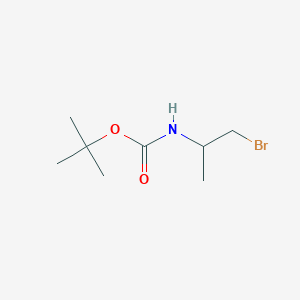![molecular formula C7H9N5O B1289268 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 900319-17-7](/img/structure/B1289268.png)
6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a derivative of the triazolopyrimidine family, which is known for its potential biological activity and its relevance in the synthesis of various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is well represented and can give insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related triazolopyrimidines has been described in the literature. For instance, 6-unsubstituted 7-R-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines have been synthesized through deacylation of 5-acetyl Biginelli-like precursors or by reduction of the corresponding triazolopyrimidines using LiAlH4. These methods provide a pathway for the introduction of functional groups at the 6-position, which is a key step in the synthesis of functionalized derivatives .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. This structure is crucial for the biological activity of these compounds. The molecular structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, showing different supramolecular architectures in its solvated forms. These structures are stabilized by hydrogen-bonding interactions and, in some cases, by π-π stacking interactions . This information can be extrapolated to understand the potential intermolecular interactions of 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
Chemical Reactions Analysis
The reactivity of triazolopyrimidines can be inferred from their reactions with various reagents. For example, the reaction of triaminopyrimidine-thiones with phosphoryl chloride and N,N-dimethylacylamides leads to the formation of triazolopyrimidin-thiones and their oxo derivatives . These reactions demonstrate the potential of triazolopyrimidines to undergo transformations that can be useful in the synthesis of diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The presence of amino groups and other substituents can affect their solubility, crystallinity, and potential for forming solvates. The study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid solvates reveals the impact of the solvent on the crystal structure and hydrogen-bonding patterns . These findings are relevant for understanding the behavior of 6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in different environments and could inform its potential applications.
Aplicaciones Científicas De Investigación
-
Scientific Field: Agriculture
- Application Summary : TPs have received great attention in agriculture due to their remarkable biological activities .
- Methods of Application : The methods of application or experimental procedures for TPs in agriculture also vary widely depending on the specific application .
- Results or Outcomes : TPs have shown herbicidal and antifungal activities .
-
Scientific Field: Antimalarial Research
- Application Summary : TPs have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process and the desired end product .
- Results or Outcomes : The resulting compounds have shown potential as antimalarial agents .
-
Scientific Field: HIV Research
- Application Summary : Investigations have been conducted into the pharmacological activity caused by TPs binding to HIV TAR RNA .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific investigation and the desired end product .
- Results or Outcomes : The resulting compounds have shown potential in HIV research .
-
Scientific Field: Synthesis of Ruthenium (II)-Hmtpo Complexes
- Application Summary : TPs have been used as reactants for the synthesis of Ruthenium (II)-Hmtpo complexes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific synthesis process and the desired end product .
- Results or Outcomes : The resulting complexes have shown potential in various applications .
-
Scientific Field: Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
- Application Summary : TPs have been used as reactants for the Vilsmeier reaction of conjugated carbocycles and heterocycles .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific reaction and the desired end product .
- Results or Outcomes : The resulting compounds have shown potential in various applications .
Direcciones Futuras
The 1,2,4-triazolo[1,5-a]pyrimidines, including “6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol”, have shown promise in various areas of drug design . Future research may focus on further exploring their potential applications in medicinal chemistry, optimizing their synthesis, and investigating their safety and efficacy in preclinical and clinical studies.
Propiedades
IUPAC Name |
6-amino-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h8H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSSGWXLXBRTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














